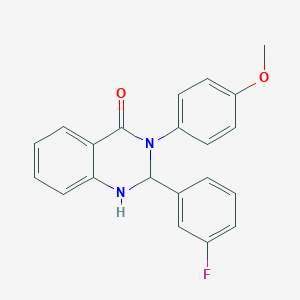![molecular formula C20H14Cl2N4OS2 B442964 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B442964.png)
2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a 3,4-dichlorophenyl group and a 1,3,4-thiadiazole moiety, making it a subject of study for its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dichlorophenyl group through electrophilic aromatic substitution. The thiadiazole moiety is then introduced via cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The thiadiazole moiety is known to interact with biological macromolecules, potentially leading to the inhibition of key enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
- 3-(2,4-dichlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
Uniqueness
Compared to similar compounds, 2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core with a thiadiazole moiety
Propiedades
Fórmula molecular |
C20H14Cl2N4OS2 |
|---|---|
Peso molecular |
461.4g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H14Cl2N4OS2/c1-2-28-20-26-25-19(29-20)24-18(27)13-10-17(11-7-8-14(21)15(22)9-11)23-16-6-4-3-5-12(13)16/h3-10H,2H2,1H3,(H,24,25,27) |
Clave InChI |
FZKBBGPBOSGLEM-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442881.png)
![5-(4-bromophenyl)-3-chloro-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442883.png)
![11-(3-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442884.png)
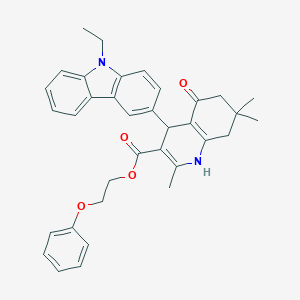
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442887.png)
![3-[(3-bromophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)benzamide](/img/structure/B442890.png)
![N-(5-bromoquinolin-8-yl)-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B442891.png)
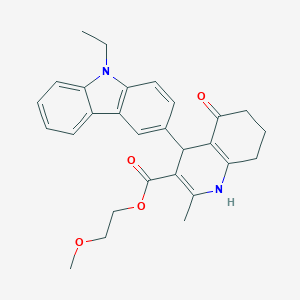
![3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442895.png)
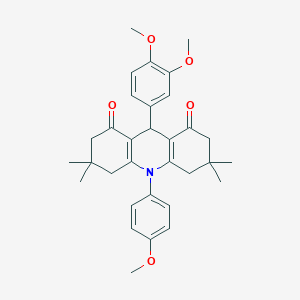
![3-[(2,5-dichlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B442898.png)
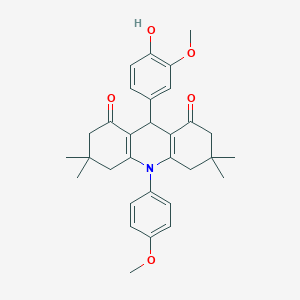
![2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B442904.png)
